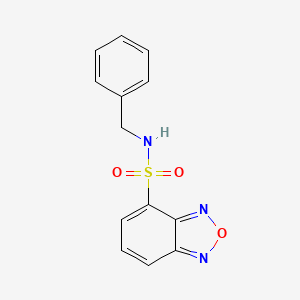![molecular formula C14H22N2O3S B5660334 3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)
3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid" represents a specific molecule with potential applications in various fields of chemistry and pharmacology. The focus here is on its synthesis, molecular structure, chemical reactions, properties, and analysis without delving into its drug applications or dosages.
Synthesis Analysis
The synthesis process of related compounds often involves multiple steps, including catalytic reactions, esterification, and condensation reactions, to introduce specific functional groups and achieve desired structural frameworks. For example, the synthesis of complex molecules such as piperidine derivatives involves the formation of intermediates through reactions like Grignard reactions, intra-rearrangement, and alkylation reactions. These methods highlight the complexity and precision required in synthesizing compounds with specific functionalities and structural characteristics (Vandersteene & Slegers, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is defined by the arrangement of atoms and the chemical bonds that hold them together. Advanced techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are utilized to elucidate the structure, confirming the presence of specific groups such as the piperidine ring, methoxyethyl, and thiazolyl methyl. These structural analyses are crucial for understanding the compound's chemical behavior and potential interactions (Kennedy et al., 1999).
Chemical Reactions and Properties
Chemical properties are largely determined by the functional groups present in the molecule. For instance, the reactivity of the piperidine ring or the thiazolyl group can lead to various chemical transformations, including cycloadditions, nucleophilic substitutions, or oxidation-reduction reactions. These properties are pivotal in the synthesis of derivatives or analogs with enhanced or desired chemical or biological activities (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. Compounds with specific structural motifs, like piperidine derivatives, often exhibit distinct physical properties that can affect their application in chemical syntheses and technological applications. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties in detail (Badr et al., 1981).
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity towards different reagents, stability under various conditions, and the possibility of undergoing specific chemical transformations. These properties are crucial for developing synthetic methodologies and for the application of these compounds in further chemical reactions, including polymerization, catalysis, and as building blocks for more complex molecules (Tatsuta et al., 1994).
特性
IUPAC Name |
3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11-12(20-10-15-11)8-16-6-3-4-14(9-16,13(17)18)5-7-19-2/h10H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDLHVPRGSCDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCCC(C2)(CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)
![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)





![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)